![molecular formula C16H22N2OS B4195747 2-(benzylamino)-N-cycloheptyl-2-thioxoacetamide](/img/structure/B4195747.png)
2-(benzylamino)-N-cycloheptyl-2-thioxoacetamide
Overview
Description
2-(benzylamino)-N-cycloheptyl-2-thioxoacetamide, commonly known as BCHT, is a thioamide derivative that has been widely used in scientific research as a potent inhibitor of cysteine proteases. The compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
BCHT inhibits the activity of cysteine proteases by binding covalently to the active site cysteine residue of the enzyme. The compound forms a thioether linkage with the cysteine residue, which leads to irreversible inhibition of the enzyme. The inhibition of cysteine proteases results in the accumulation of their substrates, which can lead to various physiological effects.
Biochemical and Physiological Effects:
BCHT has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of inflammation, and the prevention of neurodegeneration. The compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B and L, which are involved in the degradation of extracellular matrix proteins and the processing of antigens. Additionally, BCHT has been found to reduce inflammation by inhibiting the activity of cathepsin S, which is involved in the processing of antigens in immune cells. Finally, the compound has been shown to prevent neurodegeneration by inhibiting the activity of cathepsin B, which is involved in the degradation of extracellular matrix proteins in the brain.
Advantages and Limitations for Lab Experiments
BCHT has several advantages for lab experiments, including its high potency and specificity for cysteine proteases, its irreversible inhibition of the enzyme, and its ability to inhibit multiple cysteine proteases. However, the compound also has some limitations, including its potential toxicity and its irreversible inhibition of the enzyme, which can lead to the accumulation of its substrates and the potential for off-target effects.
Future Directions
For research on BCHT include the development of more potent and specific inhibitors of cysteine proteases, the identification of new targets for the compound, and the investigation of its potential therapeutic applications in various pathological conditions.
Scientific Research Applications
BCHT has been extensively used in scientific research as a potent inhibitor of cysteine proteases, which are involved in various pathological conditions, including cancer, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the activity of cathepsin B, L, and S, which are involved in the degradation of extracellular matrix proteins and the processing of antigens.
properties
IUPAC Name |
2-(benzylamino)-N-cycloheptyl-2-sulfanylideneacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-15(18-14-10-6-1-2-7-11-14)16(20)17-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJSXENWXKNEKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=S)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.